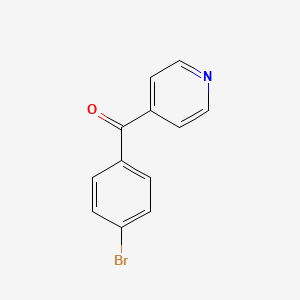

Methanone, (4-bromophenyl)-4-pyridinyl-

Description

BenchChem offers high-quality Methanone, (4-bromophenyl)-4-pyridinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, (4-bromophenyl)-4-pyridinyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromophenyl)-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVUXTXBVYRBRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354210 | |

| Record name | Methanone, (4-bromophenyl)-4-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14548-49-3 | |

| Record name | (4-Bromophenyl)-4-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14548-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (4-bromophenyl)-4-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Aromatic Ketones with Heterocyclic Moieties in Synthetic and Medicinal Chemistry

Aromatic ketones that feature heterocyclic moieties are cornerstones in the fields of synthetic and medicinal chemistry due to their versatile reactivity and diverse biological activities. nih.gov Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are prevalent in over 85% of all biologically active chemical entities. nih.govijnrd.org The inclusion of a heteroatom, such as nitrogen in a pyridine (B92270) ring, can significantly modify a molecule's physicochemical properties, including its solubility, lipophilicity, polarity, and capacity for hydrogen bonding. nih.gov These modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. nih.gov

The pyridine scaffold, in particular, is a privileged structure in drug design and is the second most common heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). mdpi.com Its presence in a drug molecule can enhance biochemical potency, metabolic stability, and cellular permeability. rsc.org Aromatic ketones, on the other hand, are valuable intermediates in organic synthesis, allowing for a wide range of chemical transformations. nih.gov The combination of a ketone functional group with a heterocyclic ring, therefore, creates a molecular framework with significant potential for the development of new therapeutic agents and other functional materials. nih.gov The benzophenone (B1666685) scaffold, a core structure in many of these compounds, is found in numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov

Structural Features of Methanone, 4 Bromophenyl 4 Pyridinyl : the Carbonyl, Bromophenyl, and Pyridinyl Subunits

The distinct chemical and physical properties of Methanone (B1245722), (4-bromophenyl)-4-pyridinyl- arise from the interplay of its three primary structural components: the carbonyl group, the 4-bromophenyl ring, and the 4-pyridinyl ring.

The 4-pyridinyl subunit is a six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom imparts basicity to the ring and provides a site for hydrogen bonding. nih.gov The pyridine (B92270) ring is polar and can contribute to the aqueous solubility of the molecule, a desirable property for many pharmaceutical applications. nih.gov The position of the nitrogen atom in the pyridine ring also influences the electronic properties of the molecule, making it prone to nucleophilic substitution at the C-2 and C-4 positions. nih.gov

An Overview of Research Trajectories for Methanone Derivatives Containing Pyridine and Halogenated Phenyl Groups

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.com For Methanone, (4-bromophenyl)-4-pyridinyl-, the most logical disconnections are at the carbon-carbon bonds adjacent to the central carbonyl group.

Two primary disconnection strategies are considered:

Disconnection (A): C(carbonyl)-C(pyridine) : This disconnection breaks the bond between the carbonyl carbon and the pyridine ring. This suggests a synthetic strategy involving the acylation of a pyridine derivative. The synthons generated are a 4-pyridyl anion (or its synthetic equivalent) and a 4-bromobenzoyl cation (or its equivalent, such as 4-bromobenzoyl chloride). This pathway leads to methods like Friedel-Crafts acylation or reactions involving pyridinyl organometallic reagents.

Disconnection (B): C(carbonyl)-C(phenyl) : This approach severs the bond between the carbonyl carbon and the 4-bromophenyl ring. This retrosynthesis points towards a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The key intermediates would be a 4-pyridinylcarbonyl derivative and a 4-bromophenyl organometallic species (like a boronic acid).

These disconnections form the basis for the primary synthetic strategies employed to construct the target molecule.

Direct Synthetic Routes

Based on the retrosynthetic analysis, several direct synthetic routes can be implemented to synthesize Methanone, (4-bromophenyl)-4-pyridinyl-.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling is a particularly prominent example used for synthesizing biaryl and diaryl ketone structures.

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.org For the synthesis of (4-bromophenyl)(pyridin-4-yl)methanone, a common approach would involve the reaction of a 4-pyridinylboronic acid derivative with a 4-bromobenzoyl halide.

The general catalytic cycle proceeds through three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

A representative reaction scheme is as follows:

Reactants : 4-Pyridylboronic acid (or its pinacol (B44631) ester) and 4-bromobenzoyl chloride.

Catalyst : A Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

Base : A base, such as potassium phosphate (B84403) (K₃PO₄), is required for the transmetalation step. mdpi.com

Solvent : Anhydrous solvents like 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF) are commonly used. mdpi.com

The efficiency and yield of Suzuki-Miyaura couplings are highly dependent on the reaction conditions. Optimization of the catalyst, ligands, base, and solvent is crucial for achieving high yields and minimizing side products. mdpi.com A significant challenge in couplings that use phosphine (B1218219) ligands is the potential for incorporation of the aryl group from the ligand itself into the product. researchgate.net

Key optimization parameters include:

Catalyst Loading : Typically, 5 mol% of the palladium catalyst is effective, though reducing the loading can sometimes minimize side reactions. mdpi.comresearchgate.net

Ligand Choice : While triphenylphosphine (B44618) (PPh₃) is common, using other ligands, such as tri(o-tolyl)phosphine (P(o-Tol)₃), can suppress the formation of phenylated impurities. researchgate.net

Base and Solvent System : The choice of base and solvent is critical. Studies on related pyrimidine (B1678525) systems have shown that the combination of K₃PO₄ as the base and 1,4-dioxane as the solvent provides good yields. mdpi.com

Temperature : Reactions are typically run at elevated temperatures, often between 70-100 °C, to ensure a reasonable reaction rate. mdpi.com

| Parameter | Condition | Purpose/Observation | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Commonly used Pd(0) source for cross-coupling. | mdpi.com |

| Ligand | Tri(o-tolyl)phosphine | Minimizes byproduct formation from ligand arylation. | researchgate.net |

| Base | K₃PO₄ | Effective in promoting transmetalation. | mdpi.com |

| Solvent | 1,4-Dioxane | Provides good solubility for reactants and catalyst. | mdpi.com |

| Temperature | 70-80 °C | Ensures efficient reaction completion. | mdpi.com |

Acylation reactions provide a direct method for introducing the 4-bromobenzoyl group onto a pyridine ring. The classical Friedel-Crafts acylation is generally ineffective for pyridine because the nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. However, alternative acylation methods can be employed.

One viable method is the reaction of an activated acylating agent, such as 4-bromobenzoyl chloride, with pyridine. This reaction can be facilitated by using pyridine itself as both a reactant and a base. bibliomed.org Another approach involves modern radical-based methods, such as a Minisci-type reaction, where acyl radicals are generated and added to protonated N-heteroarenes. mdpi.com For instance, acyl-1,4-dihydropyridines can serve as sources of acyl radicals for the functionalization of N-heterocycles. mdpi.com

A plausible synthesis involves the reaction of 4-bromobenzoyl chloride with pyridine under conditions that promote the formation of an N-acylpyridinium salt, which can then rearrange or react further to yield the desired ketone. The synthesis of related benzoxazinones has been achieved by reacting 4-bromobenzoyl chloride with anthranilic acid in pyridine, demonstrating the utility of this acylating agent. bibliomed.org

The use of organometallic reagents, particularly Grignard reagents, represents a classical and effective method for ketone synthesis. wikipedia.org Two potential Grignard-based routes exist for the synthesis of (4-bromophenyl)(pyridin-4-yl)methanone:

Route 1 : Reaction of a 4-pyridylmagnesium halide (e.g., Py-MgBr) with a 4-bromobenzoyl derivative, such as 4-bromobenzoyl chloride or ethyl 4-bromobenzoate.

Route 2 : Reaction of 4-bromophenylmagnesium bromide with a pyridine-4-carboxylic acid derivative, like ethyl isonicotinate.

The preparation of pyridyl Grignard reagents can be challenging but is feasible. It has been shown that 4-chloropyridine (B1293800) can be converted into a Grignard-like compound that successfully reacts with aldehydes and ketones. researchgate.net Similarly, 4-lithiopyridine (B8661376) has been reacted with esters to form ketone and alcohol products. researchgate.net The general procedure involves the slow addition of an alkyl or aryl halide to magnesium turnings in an ethereal solvent like THF. wikipedia.org Once formed, the Grignard reagent is reacted with the appropriate ester or acyl chloride at a low temperature (e.g., 0 °C) before being quenched with an acidic solution. wikipedia.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Multi-Step Synthetic Sequences from Simpler Precursors

The construction of (4-bromophenyl)(pyridin-4-yl)methanone from basic starting materials involves the strategic formation of its constituent parts. This can be conceptualized as a convergent or linear sequence where the pyridine ring is first synthesized and functionalized, followed by the attachment of the 4-bromophenyl group via the ketone bridge.

The pyridinyl core is a fundamental heterocyclic scaffold. Several classic and modern synthetic methods allow for its construction from acyclic precursors, providing a versatile entry point for further functionalization.

Hantzsch Pyridine Synthesis : This is a well-established, one-pot multicomponent reaction that typically involves the condensation of an aldehyde, ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate), and two equivalents of a β-ketoester. fiveable.me The reaction proceeds through the formation of a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine ring. This method is highly versatile, allowing for the synthesis of symmetrically and asymmetrically substituted pyridines. fiveable.me

Kröhnke Pyridine Synthesis : This method offers a route to highly functionalized pyridines under mild conditions. It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate (B1210297). wikipedia.orgresearchgate.net The reaction proceeds via a Michael addition, followed by cyclization and aromatization to yield the 2,4,6-trisubstituted pyridine product. wikipedia.org The required α-pyridinium methyl ketone salts are readily prepared from the corresponding bromomethyl ketones and pyridine. wikipedia.org

Modern Catalytic Methods : Contemporary organic synthesis has introduced novel ways to construct the pyridine ring. One such method is the rhodium-catalyzed C-H bond functionalization of α,β-unsaturated ketoximes with terminal alkynes. nih.gov This one-pot procedure involves C-H alkenylation, followed by an in-situ electrocyclization and dehydration to directly yield the highly substituted pyridine ring. nih.gov

The choice of method depends on the desired substitution pattern on the pyridine ring before it is used in subsequent steps to form the final methanone product.

Once a suitable pyridine precursor is obtained (or chosen as a starting material, e.g., 4-cyanopyridine (B195900) or isonicotinic acid), the 4-bromophenyl group must be introduced. This is typically achieved concurrently with the formation of the carbonyl bridge or via a cross-coupling reaction.

One of the most direct methods is to use a pre-brominated reagent in an acylation reaction. For example, in a Friedel-Crafts type reaction, 4-bromobenzoyl chloride serves as the source for both the 4-bromophenyl group and the carbonyl carbon. rsc.orgorganic-chemistry.org Alternatively, in palladium-catalyzed cross-coupling reactions, precursors like 4-bromobenzoyl chloride, 4-bromophenylboronic acid, or an organozinc reagent derived from bromobenzene (B47551) can be used to introduce the desired moiety. nih.govrsc.org

The formation of the ketone linkage between the two aromatic rings is the pivotal step in the synthesis. Several robust methods are available for this transformation.

Friedel-Crafts Acylation : This is a conventional method for synthesizing aryl ketones. rsc.org It involves the reaction of an arene (in this case, a pyridine derivative) with an acyl chloride or anhydride (B1165640) (4-bromobenzoyl chloride) using a strong Lewis acid catalyst like AlCl₃. However, the reaction with pyridine can be challenging due to the coordination of the basic pyridine nitrogen with the Lewis acid, which deactivates the ring towards electrophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions : These methods have become central to modern organic synthesis due to their high efficiency and functional group tolerance.

Suzuki-Miyaura Carbonylative Coupling : This three-component reaction combines an aryl halide (e.g., 4-halopyridine), an arylboronic acid (e.g., 4-bromophenylboronic acid), and a carbon monoxide (CO) source, catalyzed by a palladium complex. nih.gov This method constructs the diaryl ketone in a single, highly efficient step. Various CO surrogates have also been developed to avoid the use of toxic, gaseous carbon monoxide. researchgate.net

Fukuyama Coupling : This reaction involves the coupling of an aryl thioester with an organozinc reagent, catalyzed by palladium. rsc.org For the synthesis of (4-bromophenyl)(pyridin-4-yl)methanone, this could involve reacting a pyridin-4-yl thioester with a 4-bromophenylzinc reagent.

Acylation with Organometallic Reagents : The reaction of an organometallic derivative of one ring with an acyl derivative of the other is a common strategy. For instance, a pyridinyl Grignard reagent (e.g., 4-pyridylmagnesium bromide) can be reacted with 4-bromobenzoyl chloride to form the target ketone. rsc.orgresearchgate.net

Oxidation of Diaryl Methanols : A two-step approach involves first synthesizing the corresponding secondary alcohol, (4-bromophenyl)(pyridin-4-yl)methanol, which is then oxidized to the ketone. The alcohol precursor can be prepared by reacting a 4-pyridyl organometallic reagent with 4-bromobenzaldehyde (B125591). nih.gov

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice of synthetic route is governed by factors such as yield, cost of reagents, reaction conditions, and selectivity. Each of the primary methods for constructing diaryl methanones presents a unique set of advantages and disadvantages.

| Synthetic Method | Key Reagents | Advantages | Disadvantages | Typical Yields |

| Friedel-Crafts Acylation | Pyridine, 4-bromobenzoyl chloride, Lewis Acid (e.g., AlCl₃) | Uses inexpensive and readily available starting materials. | Requires stoichiometric amounts of Lewis acid; low regioselectivity; pyridine nitrogen can interfere with the catalyst. rsc.org | Variable, often moderate |

| Suzuki-Miyaura Coupling | Aryl halide, arylboronic acid, Pd catalyst, base | High functional group tolerance; mild reaction conditions; high selectivity. nih.govmdpi.com | Cost of palladium catalyst and ligands; requires pre-functionalized starting materials (boronic acids). researchgate.net | Good to excellent (58-91%) researchgate.netresearchgate.net |

| Fukuyama Coupling | Thioester, organozinc reagent, Pd catalyst | Milder than many other methods; tolerant of many functional groups. | Requires preparation of thioesters and organozinc reagents; can have lower yields for diaryl ketones. rsc.org | Good |

| Grignard Reagent Acylation | Grignard reagent, acyl chloride | Utilizes common and powerful nucleophiles/electrophiles. | Low tolerance for functional groups sensitive to strong bases/nucleophiles (e.g., esters, protons). | Moderate to Good |

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, generally offer superior selectivity and efficiency for complex molecules compared to classical methods like Friedel-Crafts acylation. The high chemoselectivity of cross-coupling reactions allows for the presence of a wide array of functional groups, which is a significant advantage in multi-step synthesis. nih.gov While Friedel-Crafts is atom-economical in principle, its practical application for a substrate like pyridine is hampered by side reactions and catalyst deactivation, often leading to lower yields and purification challenges. Kinetic studies of Suzuki reactions have shown that electron-withdrawing groups on the aryl bromide can enhance the reaction rate, a relevant factor for the 4-bromophenyl moiety. researchgate.net

Green Chemistry Approaches in the Synthesis of Methanone, (4-bromophenyl)-4-pyridinyl-

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. mdpi.com

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically accelerate reaction rates, often leading to shorter reaction times (from hours to minutes) and improved yields. mdpi.commdpi.com This technique has been successfully applied to various reactions relevant to the synthesis of pyridyl ketones and other heterocycles, including cycloadditions and multicomponent reactions. nih.govnih.gov

Continuous Flow Chemistry : Flow chemistry involves performing reactions in a continuous stream through a reactor rather than in a batch-wise fashion. This technology offers enhanced safety, better temperature control, and easier scalability. uni-muenchen.de The synthesis of diaryl ketones via the coupling of Grignard reagents with acyl chlorides has been efficiently performed in a continuous flow system, using the bio-derived, environmentally friendly solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF). rsc.orgresearchgate.netrsc.org This approach is particularly advantageous for managing highly reactive organometallic intermediates. acs.org

Catalysis : The shift from stoichiometric reagents (like Lewis acids in Friedel-Crafts reactions) to catalytic methods is a cornerstone of green chemistry. mdpi.com Palladium-catalyzed cross-coupling reactions are a prime example, as only a small amount of catalyst is needed to generate large quantities of product. nih.gov Research into using more sustainable and recyclable catalysts continues to be a major focus. ejcmpr.com

Solvent-Free and Alternative Solvents : Reducing or eliminating the use of volatile organic solvents is a key green chemistry goal. ejcmpr.com Mechanochemical synthesis, where reactions are induced by grinding solid reactants together, is one such solvent-free approach that has been applied to Suzuki-Miyaura cross-couplings. organic-chemistry.org Additionally, the use of greener solvents like 2-MeTHF provides a more sustainable alternative to traditional solvents like tetrahydrofuran (THF) or toluene. rsc.org

By integrating these green approaches, the synthesis of Methanone, (4-bromophenyl)-4-pyridinyl- and related compounds can be made more efficient, safer, and more environmentally benign.

Reactions of the Carbonyl Group

The carbonyl group in Methanone, (4-bromophenyl)-4-pyridinyl- is a primary site for nucleophilic attack and can undergo both addition and condensation reactions, as well as oxidation and reduction processes.

Nucleophilic Additions and Condensations

The electrophilic carbon atom of the carbonyl group is susceptible to attack by various nucleophiles. While specific studies on this exact compound are not extensively detailed in the provided search results, analogous reactions are well-established in organic chemistry. For instance, the aldol (B89426) condensation, a cornerstone of C-C bond formation, involves the reaction of an enolate with a carbonyl compound. magritek.com In a base-catalyzed mechanism, a proton alpha to a carbonyl group is abstracted to form an enolate, which then acts as a nucleophile. magritek.com It is plausible that Methanone, (4-bromophenyl)-4-pyridinyl- could react with enolates or other carbon nucleophiles, such as Grignard reagents or organolithium compounds, to form the corresponding tertiary alcohols.

Condensation reactions, such as the formation of imines or hydrazones, would involve the reaction of the carbonyl group with primary amines or hydrazine (B178648) derivatives, respectively. These reactions are typically catalyzed by acid and proceed through a nucleophilic addition followed by dehydration.

Oxidation and Reduction Processes

The carbonyl group of Methanone, (4-bromophenyl)-4-pyridinyl- can be reduced to a secondary alcohol, (4-bromophenyl)(pyridin-4-yl)methanol. This transformation can be achieved using various reducing agents. Asymmetric reduction of analogous aryl pyridinyl ketones has been accomplished with high conversion and yield using biocatalysts, highlighting the potential for stereoselective synthesis of the corresponding alcohol. researchgate.net

Conversely, the oxidation of the carbonyl group can be achieved through reactions like the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester or lactone using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govresearchgate.net The migratory aptitude of the adjacent groups influences the regioselectivity of the reaction. For Methanone, (4-bromophenyl)-4-pyridinyl-, this would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent aryl groups.

Reactivity of the Bromophenyl Moiety

The presence of a bromine atom on the phenyl ring opens up avenues for a variety of substitution and cross-coupling reactions, making it a versatile handle for further molecular elaboration.

Halogen Substitution Reactions

The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions, although this typically requires harsh conditions or the presence of activating groups. The pyridine ring's electron-withdrawing nature can influence the reactivity of the attached bromophenyl ring, but SNAr reactions on the bromophenyl moiety itself are generally less facile than on the pyridine ring.

Cross-Coupling Reactivity with Various Nucleophiles and Electrophiles

The carbon-bromine bond is a key site for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound. While specific examples with Methanone, (4-bromophenyl)-4-pyridinyl- are not detailed, the general applicability of this reaction to aryl bromides is well-documented.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. nih.govbeilstein-journals.orgmdpi.com This reaction is a versatile method for the formation of substituted alkenes.

Sonogashira Coupling: This reaction provides a route to aryl alkynes by coupling the aryl bromide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. rsc.orgorganic-chemistry.orgresearchgate.netscirp.orgsoton.ac.uk The reaction is typically carried out under anhydrous and anaerobic conditions. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with amines. acs.org It is a widely used method for the synthesis of arylamines.

Below is an interactive data table summarizing representative conditions for these cross-coupling reactions with aryl bromides.

| Reaction Name | Catalyst System | Base | Solvent | Typical Temperature |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 °C |

| Heck Reaction | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-120 °C |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp. to 60 °C |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 °C |

Reactivity of the Pyridinyl Nitrogen

The lone pair of electrons on the pyridinyl nitrogen atom makes it a nucleophilic and basic center, enabling a range of reactions.

The nitrogen atom can be readily alkylated to form pyridinium (B92312) salts. nih.gov These salts can then be used to generate pyridinium ylides by treatment with a base. organic-chemistry.orgresearchgate.net Pyridinium ylides are versatile intermediates in organic synthesis, participating in various cycloaddition and rearrangement reactions. organic-chemistry.orgresearchgate.netscispace.comresearchgate.net

Furthermore, the pyridinyl nitrogen can undergo N-oxidation , typically using an oxidizing agent like m-CPBA, to form the corresponding pyridine N-oxide. researchgate.net This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. The N-oxidation of pyridine derivatives with m-CPBA is a well-established procedure. researchgate.net

The nucleophilic character of the pyridinyl nitrogen also allows for its participation in nucleophilic aromatic substitution reactions on the pyridine ring itself, particularly at the 2- and 4-positions, which are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. stackexchange.comechemi.comyoutube.com

Protonation and Quaternization

The pyridine nitrogen in (4-bromophenyl)(pyridin-4-yl)methanone possesses a lone pair of electrons, making it a site for protonation and quaternization.

Protonation: The basicity of the pyridine nitrogen is influenced by the electronic effect of the 4-benzoyl substituent. The benzoyl group is electron-withdrawing, which is expected to decrease the basicity of the pyridine ring compared to pyridine itself. The predicted pKa for the conjugate acid of the closely related 4-benzoylpyridine (B1666322) is approximately 3.14. chemicalbook.com This indicates that (4-bromophenyl)(pyridin-4-yl)methanone is a weak base, requiring a sufficiently acidic medium for protonation to occur. The protonation equilibrium is an important factor in reactions carried out under acidic conditions, as it can modify the reactivity of the entire molecule by increasing the electrophilicity of the pyridine ring.

Coordination with Metal Centers

The pyridine nitrogen of (4-bromophenyl)(pyridin-4-yl)methanone serves as an excellent coordination site for metal ions, acting as a monodentate ligand. The coordination chemistry of the closely related 4-benzoylpyridine with various transition metals has been investigated, providing insight into the expected behavior of (4-bromophenyl)(pyridin-4-yl)methanone.

In these complexes, the 4-benzoylpyridine ligand coordinates to the metal center through the pyridine nitrogen atom. The metal ions typically adopt octahedral or tetrahedral geometries, with the coordination sphere being completed by other ligands such as anions (e.g., isothiocyanate) or solvent molecules (e.g., methanol). chemicalbook.comnih.gov

For instance, in the complex [Fe(NCS)₂(C₁₂H₉NO)₂(CH₄O)₂], the Fe(II) ion is octahedrally coordinated by two 4-benzoylpyridine ligands, two isothiocyanate anions, and two methanol (B129727) molecules. chemicalbook.comnih.gov The 4-benzoylpyridine ligands are not coplanar, with a significant dihedral angle between the pyridine and phenyl rings. chemicalbook.comnih.gov Similarly, in [Fe(NCS)₂(C₁₂H₉NO)₄], the Fe(II) ion is also in an octahedral environment, coordinated to four 4-benzoylpyridine ligands and two isothiocyanate anions. nih.gov

These studies demonstrate the versatility of 4-acylpyridines as ligands in constructing diverse coordination compounds. The 4-bromophenyl group in Methanone, (4-bromophenyl)-4-pyridinyl- is not expected to significantly alter this coordination behavior, although it may influence crystal packing and intermolecular interactions in the solid state.

| Compound | Metal Ion | Coordination Geometry | Space Group | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|---|

| [Fe(NCS)₂(C₁₂H₉NO)₂(CH₄O)₂] | Fe(II) | Octahedral | P-1 | Fe-N(pyridine): 2.2270(12), Fe-N(NCS): 2.0823(15) | chemicalbook.comnih.gov |

| [Fe(NCS)₂(C₁₂H₉NO)₄] | Fe(II) | Octahedral | P-1 | - | nih.gov |

| [Cu(NCS)₂(C₁₂H₉NO)₂] | Cu(II) | Square Planar | - | - | chemicalbook.com |

| [Zn(NCS)₂(C₁₂H₉NO)₂] | Zn(II) | Tetrahedral | - | - | chemicalbook.com |

Nucleophilic Aromatic Substitution on the Pyridine Ring

The electron-deficient nature of the pyridine ring, particularly when activated by an electron-withdrawing group like the 4-(4-bromobenzoyl) group and further enhanced upon quaternization, makes it susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the pyridine ring, leading to the displacement of a leaving group.

For neutral (4-bromophenyl)(pyridin-4-yl)methanone, direct nucleophilic attack on the pyridine ring is generally difficult. However, upon quaternization to form an N-alkyl-4-(4-bromobenzoyl)pyridinium salt, the ring becomes significantly more electrophilic. The positive charge on the nitrogen atom strongly activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.

The generally accepted mechanism for SNAr reactions on pyridinium salts involves the formation of a Meisenheimer-like intermediate. jst.go.jp The nucleophile adds to the electron-deficient ring to form a resonance-stabilized anionic intermediate, which then expels the leaving group to restore aromaticity. The high reactivity of in situ formed N-acylpyridinium salts has been exploited in palladium-catalyzed three-component reactions, where they are trapped by transient zwitterionic intermediates in a regioselective 1,4-addition fashion. nih.govacs.org This highlights the potential of activated pyridinium salts derived from (4-bromophenyl)(pyridin-4-yl)methanone to participate in complex chemical transformations.

Mechanistic Studies of Specific Transformations

Detailed mechanistic studies, including kinetic analyses and intermediate characterization, are crucial for understanding the reaction pathways of (4-bromophenyl)(pyridin-4-yl)methanone. While specific studies on this particular molecule are scarce, general principles derived from related systems can provide valuable insights.

Kinetic Studies of Reaction Pathways

Kinetic studies can elucidate the factors influencing reaction rates and provide evidence for proposed mechanisms. For the quaternization of pyridines, kinetic studies have shown that the reaction generally follows second-order kinetics. rsc.org The rate is influenced by the electronic and steric nature of the substituents on the pyridine ring and the alkyl halide. Electron-withdrawing groups on the pyridine ring, such as the 4-benzoyl group, are expected to decrease the nucleophilicity of the nitrogen and thus slow down the rate of quaternization compared to unsubstituted pyridine.

In the context of nucleophilic aromatic substitution, kinetic studies on related systems have been instrumental in distinguishing between stepwise and concerted mechanisms. For SNAr reactions on pyridinium ions, the rate-determining step can vary depending on the nucleophile, leaving group, and reaction conditions. jst.go.jp

Intermediate Characterization and Trapping Experiments

The direct observation or trapping of reactive intermediates provides strong evidence for a proposed reaction mechanism. In the nucleophilic aromatic substitution on activated pyridinium salts, the key intermediate is the Meisenheimer complex. While often transient, these intermediates can sometimes be detected spectroscopically or trapped.

Trapping experiments are a powerful tool for confirming the existence of short-lived intermediates. For instance, in reactions involving N-acylpyridinium salts, the highly reactive pyridinium intermediate can be trapped by various nucleophiles. nih.govacs.orgresearchgate.net The successful trapping and characterization of the resulting products provide compelling evidence for the initial formation of the pyridinium salt. While no specific trapping experiments have been reported for reactions of (4-bromophenyl)(pyridin-4-yl)methanone, such studies would be invaluable in elucidating the mechanisms of its transformations.

Advanced Spectroscopic Characterization and Structural Elucidation

Solid-State Structural Determination via X-ray Crystallography

Despite a thorough search of scientific literature and crystallographic databases, no publicly available single-crystal X-ray diffraction data for Methanone (B1245722), (4-bromophenyl)-4-pyridinyl- could be located. Therefore, a detailed experimental analysis of its molecular geometry and crystal packing is not possible at this time.

Molecular Geometry and Conformation in the Crystalline State

Without experimental crystallographic data, the specific bond lengths, bond angles, and torsion angles defining the geometry and conformation of Methanone, (4-bromophenyl)-4-pyridinyl- in the solid state cannot be reported. Such an analysis would typically reveal the planarity or twist between the 4-bromophenyl and 4-pyridinyl rings relative to the central carbonyl group.

Intermolecular Interactions and Crystal Packing

Information regarding the intermolecular forces, such as hydrogen bonds, halogen bonds, or π-π stacking, that govern the crystal packing of Methanone, (4-bromophenyl)-4-pyridinyl- is contingent on crystallographic studies. As these studies are not available, a description of its supramolecular architecture cannot be provided.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While standard one-dimensional (¹H and ¹³C) NMR provides initial information, advanced two-dimensional techniques are required for unambiguous assignment of all signals and confirmation of molecular connectivity.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Detailed experimental data from two-dimensional NMR studies (Correlation Spectroscopy - COSY, Heteronuclear Single Quantum Coherence - HSQC, and Heteronuclear Multiple Bond Correlation - HMBC) for Methanone, (4-bromophenyl)-4-pyridinyl- have not been published in the accessible scientific literature. Such experiments would be crucial for:

COSY: Confirming the proton-proton (¹H-¹H) spin coupling networks within the 4-bromophenyl and 4-pyridinyl rings.

HSQC: Correlating each proton signal directly to its attached carbon atom.

HMBC: Establishing longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the two aromatic rings through the carbonyl carbon.

Without this data, a definitive and validated assignment of the ¹H and ¹³C NMR spectra remains unavailable.

Dynamic NMR for Conformational Analysis

Dynamic NMR (DNMR) studies are employed to investigate conformational changes in molecules that occur on the NMR timescale, such as bond rotations. For Methanone, (4-bromophenyl)-4-pyridinyl-, DNMR could potentially provide information on the rotational barrier around the bonds connecting the aromatic rings to the carbonyl group. However, no dynamic NMR studies for this specific compound have been reported in the literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into intermolecular interactions. Specific vibrational frequencies correspond to the stretching and bending of particular bonds.

A detailed experimental report with specific band assignments from the IR and Raman spectra of Methanone, (4-bromophenyl)-4-pyridinyl- is not available in the reviewed literature. A general analysis would predict characteristic vibrational modes, but without experimental data, a precise discussion and data table cannot be constructed. Key expected vibrational modes would include:

| Functional Group/Moiety | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1650-1680 |

| Aromatic C=C | Stretching | 1400-1600 |

| Aromatic C-H | Stretching | 3000-3100 |

| C-Br | Stretching | 500-600 |

| Pyridinyl Ring | Ring Breathing/Deformations | Various |

This table represents generalized ranges, and the precise values for the title compound can only be confirmed through experimental measurement.

Characteristic Vibrational Modes of the Carbonyl, Pyridinyl, and Bromophenyl Groups

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides critical insights into the molecular structure of Methanone, (4-bromophenyl)-4-pyridinyl- by identifying the characteristic vibrational frequencies of its functional groups. The spectrum is dominated by contributions from the carbonyl linker, the pyridinyl ring, and the bromophenyl ring.

The most prominent feature in the infrared spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration . For aromatic ketones, this band typically appears in the range of 1685-1665 cm⁻¹. The exact position is influenced by the electronic effects of the attached aromatic rings.

The pyridinyl group exhibits several characteristic vibrations. Aromatic C-H stretching vibrations are generally observed in the 3120–3000 cm⁻¹ region. mdpi.com In-plane ring stretching vibrations (C=C and C=N) of the pyridine (B92270) ring typically appear as a series of bands in the 1600-1400 cm⁻¹ region.

The bromophenyl group also contributes distinct vibrational modes. The C-H stretching vibrations of the benzene (B151609) ring are found in the 3100-3000 cm⁻¹ range. orientjchem.org The C=C stretching vibrations of the benzene ring are observed in the 1600-1450 cm⁻¹ region. A key vibration for this group is the C-Br stretch, which is typically found in the lower frequency region of the spectrum, often between 600-500 cm⁻¹.

Table 1: Characteristic Vibrational Modes for Methanone, (4-bromophenyl)-4-pyridinyl-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl | C=O Stretch | 1685 - 1665 |

| Pyridinyl | Aromatic C-H Stretch | 3100 - 3050 |

| C=C, C=N Ring Stretch | 1600 - 1400 | |

| Bromophenyl | Aromatic C-H Stretch | 3100 - 3000 |

| C=C Ring Stretch | 1600 - 1450 |

Note: The values presented are typical ranges and may vary based on the specific molecular environment and experimental conditions.

Hydrogen Bonding and Other Non-Covalent Interactions

The structural arrangement of Methanone, (4-bromophenyl)-4-pyridinyl- allows for a variety of non-covalent interactions that are crucial in defining its solid-state architecture and influencing its physical properties. While a dedicated crystal structure analysis for this specific compound is not detailed in the provided sources, analysis of closely related molecules provides significant insight into the expected interactions.

Hydrogen Bonding: The nitrogen atom of the pyridinyl ring can act as a hydrogen bond acceptor. In the crystal lattice of similar structures, weak C—H⋯N hydrogen bonds can be observed where hydrogen atoms from the aromatic rings of neighboring molecules interact with the pyridine nitrogen. nih.gov Similarly, the carbonyl oxygen is a potential hydrogen bond acceptor, leading to the formation of C—H⋯O interactions that help stabilize the molecular packing in the solid state. nih.gov

Other Non-Covalent Interactions:

Halogen Bonding: The bromine atom on the bromophenyl ring can participate in halogen bonding, a directional interaction between the electropositive region on the halogen and a Lewis base.

π-Interactions: The electron-rich aromatic systems of the pyridinyl and bromophenyl rings can engage in π-π stacking interactions. Furthermore, interactions such as C—Br⋯π, where the bromine atom interacts with the face of an adjacent aromatic ring, have been observed in similar crystal structures, contributing to the formation of extended supramolecular networks. nih.gov

The comprehensive study of these weak forces often employs computational methods, such as Reduced Density Gradient (RDG) and Noncovalent Interactions (NCI) analysis, to visualize and characterize van der Waals forces, hydrogen bonds, and steric repulsion within the molecule. nanobioletters.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of Methanone, (4-bromophenyl)-4-pyridinyl-.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition of the compound.

The molecular formula of Methanone, (4-bromophenyl)-4-pyridinyl- is C₁₂H₈BrNO. ontosight.ai The theoretical exact mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), is 260.97893 Da. nih.gov HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ with an m/z value that matches this theoretical mass to within a few parts per million (ppm), thus confirming the compound's elemental formula.

Table 2: HRMS Data for Methanone, (4-bromophenyl)-4-pyridinyl-

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₈BrNO |

| Theoretical Exact Mass | 260.97893 Da nih.gov |

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecule. In an MS/MS experiment, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragments. Analysis of these fragments provides definitive structural information.

For Methanone, (4-bromophenyl)-4-pyridinyl-, the most labile bonds are adjacent to the carbonyl group. Cleavage of these bonds is expected to dominate the fragmentation pattern. Key predicted fragmentation pathways include:

Alpha-cleavage at the bond between the carbonyl carbon and the pyridinyl ring, leading to the formation of the 4-bromobenzoyl cation.

Alpha-cleavage at the bond between the carbonyl carbon and the bromophenyl ring, resulting in the pyridin-4-ylcarbonyl cation.

Loss of the carbonyl group as carbon monoxide (CO) from fragment ions.

The presence of bromine, with its two common isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in characteristic isotopic patterns for any bromine-containing fragments, appearing as a pair of peaks (an M and M+2 peak) of roughly equal intensity.

Table 3: Predicted Key Fragments in MS/MS Analysis

| Fragment Ion Structure | Name | Predicted m/z |

|---|---|---|

| [C₇H₄BrO]⁺ | 4-Bromobenzoyl cation | 183/185 |

| [C₅H₄N]⁺ | Pyridinyl cation | 78 |

| [C₆H₄NCO]⁺ | Pyridin-4-ylcarbonyl cation | 106 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of electron distribution and energy levels within a molecule. These calculations are essential for predicting a compound's stability, reactivity, and various other chemical properties.

Density Functional Theory (DFT) Studies on Optimized Geometry and Energetics

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This process involves calculating the molecule's electronic energy and adjusting the positions of the atoms until the lowest energy state is found. The results of such a study on Methanone (B1245722), (4-bromophenyl)-4-pyridinyl- would yield precise values for bond lengths, bond angles, and dihedral angles between the 4-bromophenyl and 4-pyridinyl rings. This information is crucial for understanding the molecule's spatial configuration and steric interactions. For instance, studies on similar heterocyclic compounds have successfully used DFT calculations at levels like B3LYP/6-31G(d,p) to determine these geometric parameters. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Ionization Potential, Electron Affinity)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). ymerdigital.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. ymerdigital.com A smaller gap generally suggests that the molecule is more reactive and can be more easily excited. nih.gov An FMO analysis of Methanone, (4-bromophenyl)-4-pyridinyl- would calculate the specific energy values for its HOMO and LUMO, thereby quantifying its stability and predicting its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. nanobioletters.com This visual tool is invaluable for predicting how a molecule will interact with other chemical species. chemrxiv.org The map uses a color scale to indicate different regions of electrostatic potential: red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), which are prone to nucleophilic attack. nih.gov For Methanone, (4-bromophenyl)-4-pyridinyl-, an MEP map would likely show a region of high electron density (red) around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring, identifying these as likely sites for interaction with electrophiles.

Charge Distribution and Atomic Partial Charges

Understanding how electric charge is distributed among the atoms within a molecule is key to explaining its polarity and reactivity. Methods like Mulliken population analysis are used to calculate the partial charge on each atom. researchgate.net This analysis for Methanone, (4-bromophenyl)-4-pyridinyl- would assign specific numerical charge values to each carbon, hydrogen, nitrogen, oxygen, and bromine atom. Such calculations would reveal the electron-withdrawing effects of the carbonyl group and the bromine atom, and how charge is distributed across the two aromatic rings.

Spectroscopic Property Prediction and Validation

Computational methods can predict a molecule's spectroscopic signatures, which can then be used to validate and interpret experimental data.

Computational Prediction of Vibrational Spectra (IR)

Theoretical calculations can predict the infrared (IR) spectrum of a molecule by simulating its vibrational modes. Each peak in an IR spectrum corresponds to a specific type of bond vibration (e.g., stretching or bending). A computational analysis of Methanone, (4-bromophenyl)-4-pyridinyl- would generate a list of theoretical vibrational frequencies and their corresponding intensities. This predicted spectrum would be expected to show characteristic peaks for C=O stretching of the ketone group, C-Br stretching, and various C-H and C=C vibrations within the aromatic rings. scispace.com These theoretical frequencies are often scaled to better match experimental results obtained via Fourier-transform infrared (FTIR) spectroscopy. nih.gov

Prediction of Electronic Absorption Spectra (UV-Vis) Using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

For a molecule like (4-bromophenyl)(pyridin-4-yl)methanone, a TD-DFT calculation would typically be performed on a geometry that has been optimized using a ground-state DFT method (e.g., B3LYP with a suitable basis set like 6-311++G(d,p)). The calculation provides the major electronic transitions, their corresponding wavelengths (λmax), and their oscillator strengths (f), which is a measure of the transition probability. These theoretical results can then be compared with experimentally measured UV-Vis spectra to validate the computational model. For instance, studies on other aromatic ketones and pyridine derivatives use TD-DFT to accurately predict π→π* and n→π* transitions, which are characteristic of such chromophoric systems. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide more realistic spectral predictions.

Table 1: Illustrative TD-DFT Data for a Generic Aromatic Ketone

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 350 | 0.005 | n → π |

| S0 → S2 | 280 | 0.650 | π → π |

| S0 → S3 | 245 | 0.420 | π → π* |

| Note: This table is for illustrative purposes and does not represent actual calculated data for (4-bromophenyl)(pyridin-4-yl)methanone. |

NMR Chemical Shift Prediction and Comparison with Experimental Data

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for structure elucidation and verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for predicting isotropic chemical shifts (δ) for nuclei such as ¹H and ¹³C.

The process involves first optimizing the molecular geometry of (4-bromophenyl)(pyridin-4-yl)methanone at a chosen level of theory. Subsequently, the GIAO calculation is performed on this optimized structure to yield the absolute shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against the computed shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Comparing the predicted chemical shifts with experimental data serves as a stringent test of the computed structure. A good correlation between the theoretical and experimental spectra confirms the proposed molecular structure and its conformation in solution.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is critical to its function and properties. (4-bromophenyl)(pyridin-4-yl)methanone has rotational freedom around the single bonds connecting the carbonyl group to the phenyl and pyridinyl rings. Conformational analysis aims to identify the most stable arrangement of these rings (the global minimum) and the energy barriers to rotation.

Computational chemists map the potential energy surface (PES) by systematically rotating one or more dihedral angles and calculating the energy at each point. This allows for the identification of all stable conformers (local minima) and the transition states that connect them. The results reveal the preferred orientation of the aromatic rings relative to each other and the flexibility of the molecule. This information is crucial for understanding how the molecule might interact with biological targets or pack in a crystal lattice.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. For a ketone like (4-bromophenyl)(pyridin-4-yl)methanone, theoretical studies could investigate reactions such as nucleophilic addition to the carbonyl carbon or electrophilic substitution on the aromatic rings.

Non-Linear Optical (NLO) Properties from Theoretical Calculations

Molecules with large π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them interesting for applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO response of new materials.

The key NLO parameters, such as the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β), can be calculated from the optimized molecular structure. A high value for the first-order hyperpolarizability is indicative of a strong second-order NLO response. For (4-bromophenyl)(pyridin-4-yl)methanone, the presence of the electron-withdrawing bromine atom and the pyridine ring connected through a carbonyl linker could lead to interesting NLO properties. Theoretical calculations allow for a systematic investigation of how modifications to the chemical structure would affect these properties, guiding the design of more efficient NLO materials. nih.gov

Table 2: Key NLO Parameters (Illustrative)

| Parameter | Description |

| Dipole Moment (μ) | A measure of the molecule's overall polarity. |

| Polarizability (α) | The ability of the electron cloud to be distorted by an external electric field. |

| Hyperpolarizability (β) | A measure of the non-linear response of the molecule to an external electric field, related to second-harmonic generation. |

| Note: This table describes the parameters and is not populated with data. |

Coordination Chemistry and Ligand Applications

Ligand Design Principles Based on the Pyridinyl Moiety

The utility of Methanone (B1245722), (4-bromophenyl)-4-pyridinyl- as a ligand in coordination chemistry is primarily derived from the properties of its pyridinyl moiety. The nitrogen atom of the pyridine (B92270) ring possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to a wide variety of metal centers.

The design principles for ligands based on this structure revolve around several key aspects:

Donor Atom: The primary coordination site is the nitrogen atom of the pyridine ring. This allows the molecule to function as a classic N-donor ligand.

Electronic Effects: The substituents on the pyridine and phenyl rings can modulate the electronic properties of the ligand. The electron-withdrawing nature of the 4-bromobenzoyl group reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine. This modulation of ligand basicity can directly influence the stability, reactivity, and catalytic efficiency of the resulting metal complex. acs.org For instance, in palladium(II) complexes, the basicity of the pyridine ligand has been shown to correlate with the catalytic activity in cross-coupling reactions. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using pyridinyl-based ligands like Methanone, (4-bromophenyl)-4-pyridinyl- typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. ekb.egnih.gov While specific studies on Methanone, (4-bromophenyl)-4-pyridinyl- are not widely documented, extensive research on the closely analogous ligand 4-benzoylpyridine (B1666322) (4-Bzpy) provides significant insight into the expected coordination behavior. nih.govresearchgate.net

For example, copper(II) complexes with 4-benzoylpyridine have been synthesized by reacting the ligand with copper(II) thiocyanate (B1210189) or copper(II) nitrate (B79036). nih.gov The characterization of such complexes is crucial to determine their structure and properties, employing techniques such as:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center through shifts in the vibrational frequencies of the pyridine ring.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, including d-d transitions and metal-to-ligand charge transfer (MLCT) bands. electrochemsci.org

X-ray Crystallography: To provide definitive information on the solid-state structure, including bond lengths, bond angles, coordination geometry, and stoichiometry. nih.govelectrochemsci.org

Elemental Analysis: To confirm the empirical formula of the synthesized complexes. nih.gov

Based on studies of the analogous 4-benzoylpyridine ligand, Methanone, (4-bromophenyl)-4-pyridinyl- is expected to primarily function as a monodentate ligand . nih.gov Coordination occurs through the lone pair of electrons on the nitrogen atom of the pyridine ring. The carbonyl oxygen atom is generally not involved in coordination, meaning it does not typically act as a bidentate (N, O) chelating ligand. This monodentate coordination is a common feature for many 4-substituted pyridine ligands.

The stoichiometry and resulting geometry of the metal complexes are dependent on the metal ion, the counter-ions present, and the reaction conditions. Research on 4-benzoylpyridine (4-Bzpy) demonstrates the formation of complexes with different stoichiometries and geometries. nih.gov For transition metal complexes, common coordination numbers and their corresponding geometries include linear, trigonal planar, tetrahedral, square planar, and octahedral. libretexts.org

Two copper(II) complexes with 4-benzoylpyridine illustrate this variability: nih.gov

[Cu(NCS)₂(4-Bzpy)₂]: This complex exhibits a 1:2 metal-to-ligand stoichiometry. The central copper(II) ion is coordinated to two 4-benzoylpyridine ligands and two thiocyanate ions. The resulting geometry around the copper atom is square planar . nih.gov

[Cu(NO₃)₂(4-Bzpy)₄]: This complex shows a 1:4 metal-to-ligand ratio. The copper(II) center is coordinated to four 4-benzoylpyridine ligands and two nitrate ions, leading to a distorted octahedral environment. nih.gov

These examples with a closely related ligand suggest that Methanone, (4-bromophenyl)-4-pyridinyl- can form complexes with various coordination numbers and geometries.

Table 1: Examples of Geometries and Stoichiometries in 4-Benzoylpyridine Complexes

| Complex Formula | Metal:Ligand Stoichiometry | Coordination Geometry | Reference |

|---|---|---|---|

| [Cu(NCS)₂(C₁₂H₉NO)₂] | 1:2 | Square Planar | nih.gov |

| [Cu(NO₃)₂(C₁₂H₉NO)₄] | 1:4 | Distorted Octahedral | nih.gov |

Catalytic Applications of Metal-Methanone, (4-bromophenyl)-4-pyridinyl- Complexes

Metal complexes incorporating pyridine-based ligands are widely used as catalysts in a range of organic transformations. The electronic and steric properties of the ligand can be fine-tuned to optimize catalytic activity and selectivity.

Palladium complexes containing substituted pyridine ligands have proven to be highly effective precatalysts for cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry. acs.org These reactions, such as the Suzuki-Miyaura and Heck couplings, are vital for the formation of carbon-carbon bonds. acs.orgacs.org

The coordination of the pyridine ligand to the palladium center is a key step for an efficient catalytic cycle. acs.orgorganic-chemistry.org While direct catalytic studies using complexes of Methanone, (4-bromophenyl)-4-pyridinyl- are not prevalent, the principles derived from similar systems are applicable. Palladium(II) complexes with 4-substituted pyridine ligands have been successfully employed as precatalysts in Suzuki-Miyaura reactions, demonstrating that the nature of the pyridine ligand directly impacts the reaction's effectiveness. acs.org The presence of the 4-bromophenyl group on the ligand itself could also potentially participate in oxidative addition or other steps within a catalytic cycle, though this would represent a more complex, non-innocent ligand behavior.

Synthesis and Characterization of Analogs and Derivatives of Methanone, 4 Bromophenyl 4 Pyridinyl

Modification of the Pyridinyl Ring (e.g., Substitution Pattern, Nitrogen Position)

The synthesis of analogs with modified pyridinyl rings is typically achieved through the selection of appropriately substituted starting materials rather than the direct modification of the parent methanone (B1245722). The position of the nitrogen atom and the substitution pattern on the pyridine (B92270) ring can be varied to influence the electronic properties and reactivity of the resulting molecule. nih.gov

One-pot condensation reactions provide a pathway to isomers of the parent compound. For instance, the reaction of aryl/heteroaryl β-enaminones with ammonium (B1175870) acetate (B1210297) in the presence of a CeCl₃·7H₂O–NaI catalyst system can yield (aryl/heteroaryl)(6-(aryl/heteroaryl)pyridin-3-yl)methanones. researchgate.net This method allows for the synthesis of pyridines with substitution at the 3- and 6-positions, demonstrating a different connectivity pattern compared to the 4-pyridinyl structure of the parent compound. researchgate.net

Furthermore, the electronic properties of related heterocyclic frameworks can be tuned via substitution on the pyridine ring. In studies involving 12-membered tetra-aza pyridinophanes, 4-substitution of the pyridine ring provides a method to regulate the electronic properties of a complexed metal center and its catalytic activity without significantly altering the coordination geometry. nih.gov This principle highlights the importance of the pyridine substitution pattern in controlling the chemical characteristics of the molecule. Skeletal editing reactions offer a more drastic modification, capable of converting pyridine rings into other aromatic systems, such as aryldialdehydes, through the electrophilic modification of ring-opening intermediates. nih.gov

Modification of the Bromophenyl Ring (e.g., Halogen Position, Additional Substituents)

Similar to the pyridinyl ring, modifications to the bromophenyl ring are most commonly introduced by utilizing substituted precursors in the initial synthesis. The position of the bromine atom or the introduction of additional functional groups can be achieved by starting with appropriately derivatized materials, such as different isomers of bromoacetophenone. nih.gov

For example, the Pfitzinger reaction protocol, which is used to construct quinoline (B57606) rings, often employs 4-bromoacetophenone as a starting material. nih.govacs.org By substituting this with 2-bromoacetophenone (B140003) or 3-bromoacetophenone, or with acetophenones bearing other substituents, the final structure will incorporate a correspondingly modified phenyl ring. This approach is fundamental to creating libraries of analogs for structure-activity relationship studies.

The synthesis of complex molecules containing a 4-bromophenyl group often begins with simpler materials like bromobenzene (B47551) itself. For instance, the synthesis of 4-[(4-bromophenyl)sulfonyl]benzoic acid involves the Friedel–Crafts sulfonylation of bromobenzene, followed by oxidation. mdpi.com This acid can then be elaborated into more complex derivatives, carrying the 4-bromophenylsulfonyl moiety throughout the synthetic sequence. mdpi.com This demonstrates how the bromophenyl unit is built into a larger molecular framework from the ground up, allowing for variation by selecting different starting materials. mdpi.com

Variations of the Carbonyl Bridge (e.g., Replacement with other Linkers)

The carbonyl bridge is a key linker in (4-bromophenyl)-4-pyridinyl-methanone, but it can be replaced with other functional groups to create analogs with different chemical properties. One notable example is the replacement of the carbonyl (-CO-) group with a sulfonyl (-SO₂-) bridge. mdpi.com

The synthesis of sulfonyl-bridged analogs has been demonstrated in the preparation of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives. mdpi.com The core of this structure, 4-[(4-bromophenyl)sulfonyl]benzoic acid, is prepared via a multi-step process starting from bromobenzene and tosyl chloride. The key steps involve a Friedel–Crafts sulfonylation to link the two phenyl rings through a sulfonyl group, followed by oxidation of a methyl group to the carboxylic acid. mdpi.com This synthetic strategy effectively replaces the carbonyl linker with a sulfonyl group, yielding a diaryl sulfone core instead of a diaryl ketone. mdpi.com

While many synthetic methods focus on the efficient construction of the carbonyl bridge in diaryl ketones, such as through Friedel–Crafts acylation, Fukuyama coupling, or reactions involving acyl hydrazides, the replacement of this bridge offers a route to structurally distinct analogs. rsc.orgrsc.orgnih.gov

Incorporation into Polycyclic and Heterocyclic Systems

The (4-bromophenyl)-4-pyridinyl-methanone scaffold and its precursors are valuable starting points for the synthesis of complex, fused heterocyclic systems. The reactivity of the ketone and the aromatic rings allows for the construction of novel polycyclic structures, including those containing quinoline, pyrazole (B372694), triazole, and pyrimidine (B1678525) rings.

The synthesis of furo[2,3-b]pyridines, also known as 7-azabenzofurans, is of significant interest due to their utility as isosteres of azaindoles in medicinal chemistry, particularly as kinase inhibitors. nih.govresearchgate.net General synthetic routes to the furo[2,3-b]pyridine (B1315467) core often involve palladium-catalyzed one-pot procedures, such as Sonogashira couplings followed by Wacker-type heteroannulations, or syntheses starting from pyridine N-oxides. nih.gov A review of the literature indicates that a variety of synthetic strategies exist for creating the furo[2,3-b]pyridine and the related pyrano[4,3-d]furo[2,3-b]pyridine skeletons. nih.govresearchgate.netresearchgate.net However, specific synthetic pathways that utilize (4-bromophenyl)-4-pyridinyl-methanone as a direct precursor for these particular fused systems are not extensively detailed in the reviewed literature.

A well-established route for creating quinoline and pyrazole fused systems utilizes precursors related to (4-bromophenyl)-4-pyridinyl-methanone. The synthesis begins with the Pfitzinger reaction of isatin (B1672199) and 4-bromoacetophenone to produce 2-(4-bromophenyl)quinoline-4-carboxylic acid. nih.govacs.org This intermediate is then converted to the corresponding carbohydrazide (B1668358), which serves as a versatile building block for constructing pyrazole rings. nih.govacs.org

The 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) can be cyclized with various reagents to yield a range of pyrazole derivatives:

Reaction with malononitrile (B47326): Heating the carbohydrazide with malononitrile in DMF yields (3-Amino-5-imino-4,5-dihydro-1H-pyrazol-1-yl)(2-(4-bromophenyl)quinolin-4-yl)methanone. nih.govacs.org

Reaction with β-dicarbonyl compounds: Cyclocondensation with acetylacetone (B45752) produces the 3,5-dimethyl-1H-pyrazol-1-yl derivative, while reaction with ethyl acetoacetate (B1235776) yields a 5-methyl-2,4-dihydro-3H-pyrazol-3-one moiety. nih.govacs.org

Reaction with ethyl cyanoacetate: This reaction affords 5-Amino-1-(2-(4-bromophenyl)quinoline-4-carbonyl)-1,2-dihydro-3H-pyrazol-3-one. nih.gov

These reactions demonstrate the effective fusion of a pyrazole ring system onto a quinoline scaffold that already incorporates the 4-bromophenyl moiety. nih.govacs.org The general synthesis of pyrazolo[4,3-c]quinolines can also be achieved through other routes, such as the acid-promoted reaction of pyrazole-arylamines with β-keto esters or the cyclization of 2-(1H-pyrazol-5-yl)anilines. tandfonline.comresearchgate.net

| Reactant | Resulting Fused Ring System | Product Name |

|---|---|---|

| Malononitrile | 3-Amino-5-imino-4,5-dihydro-1H-pyrazole | (3-Amino-5-imino-4,5-dihydro-1H-pyrazol-1-yl)(2-(4-bromophenyl)quinolin-4-yl)methanone |

| Acetylacetone | 3,5-Dimethyl-1H-pyrazole | (2-(4-Bromophenyl)quinolin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone |

| Ethyl Acetoacetate | 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | 2-(2-(4-Bromophenyl)quinoline-4-carbonyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one |

| Ethyl Cyanoacetate | 5-Amino-1,2-dihydro-3H-pyrazol-3-one | 5-Amino-1-(2-(4-bromophenyl)quinoline-4-carbonyl)-1,2-dihydro-3H-pyrazol-3-one |

The synthesis of fused systems containing triazole and pyrimidine rings represents another important derivatization strategy. Various synthetic methods have been developed to produce these scaffolds. For instance, tandfonline.comresearchgate.netnih.govtriazolo[4,5-d]pyrimidine derivatives can be synthesized by reacting substituted triazole intermediates with amines, phenols, or thiophenols under alkaline conditions. nih.gov This scaffold is a template for designing new molecules by modifying substituents at three different regions of the core structure. nih.gov

Other related heterocyclic systems can also be constructed. Pyrido[4,3-d]triazolo[1′,5′-a]pyrimidines are synthesized through the condensation of cyclic ketones like 1-ethyl-4-piperidinone. researchgate.net Additionally, various 1,2,4-triazolo[1,5-a]pyridines can be prepared from 2-aminopyridines through the cyclization of N-(pyrid-2-yl)formamidoximes or via copper-catalyzed oxidative coupling reactions. organic-chemistry.org The synthesis of thiazolo[4,5-d]pyrimidines, another class of fused pyrimidine heterocycles, has also been reported, starting from substituted pyrimidines. nih.govrsc.org These diverse synthetic routes allow for the creation of a wide array of complex heterocyclic structures based on triazole and pyrimidine cores.

Indolizine (B1195054) Analogues

The synthesis of indolizine analogues derived from pyridinyl methanones is a well-established area of heterocyclic chemistry. The core strategy often involves the formation of a pyridinium (B92312) ylide intermediate from the pyridine nitrogen atom, followed by a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile. This approach allows for the construction of the fused five-membered pyrrole (B145914) ring, leading to the characteristic indolizine scaffold.

A primary route to access these analogues begins with the quaternization of the pyridine ring in a precursor molecule. For instance, a 4-acylpyridine can be reacted with a 2-bromoacetophenone derivative to form a pyridinium salt. In the presence of a base, this salt generates a stabilized pyridinium ylide in situ. The subsequent [3+2] cycloaddition of this ylide with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or ethyl propiolate, yields the highly substituted indolizine core.

Detailed research has demonstrated the synthesis of various 3-(substituted benzoyl)indolizine-1-carboxylate derivatives through this pathway. researchgate.netijper.org For example, the reaction of 4-amino-1-[2-(4-bromophenyl)-2-oxoethyl]pyridin-1-ium bromide with various acetylenic compounds in the presence of a base like potassium carbonate leads to the formation of the corresponding ethyl 7-amino-3-(4-bromobenzoyl)indolizine-1-carboxylate analogues. researchgate.net The structures of these newly synthesized compounds are typically confirmed using spectroscopic methods including ¹H-NMR, LC-MS, and elemental analysis. researchgate.net

The reaction is versatile, allowing for the introduction of a wide range of substituents on both the indolizine core and the benzoyl moiety, depending on the choice of starting materials. The general reaction scheme involves the initial formation of quaternary salts of a pyridine derivative with phenacyl bromides. These salts are then treated with electron-deficient acetylenes in a suitable solvent like N,N-dimethylformamide (DMF) with a base to facilitate the cycloaddition and subsequent aromatization to the final indolizine product. researchgate.net

Below are tables detailing the characterization of representative indolizine analogues synthesized through similar methodologies.

Table 1: Synthesis of Ethyl 7-amino-2-substituted-3-(4-bromobenzoyl)indolizine-1-carboxylate Analogues

| Compound | Substituent (R) | Yield (%) | Physical State |

|---|---|---|---|

| 2a | -H | 75 | Brown Solid |

| 2b | -CH₃ | 78 | Yellow Solid |

| 2c | -C₆H₅ | 82 | Light Brown Solid |

| 2d | -COOCH₃ | 72 | Yellow Solid |

Table 2: Selected Spectroscopic Data for Indolizine Analogue 2c

| Data Type | Observed Values |

|---|---|

| ¹H-NMR (DMSO-d₆, δ ppm) | 9.21 (d, 1H, H-5), 7.85-7.82 (m, 2H, Ar-H), 7.77-7.74 (m, 2H, Ar-H), 7.65-7.55 (m, 5H, Ar-H), 7.45 (d, 1H, H-8), 6.85 (dd, 1H, H-6), 4.15-4.05 (q, 2H, -OCH₂), 1.15-1.05 (t, 3H, -CH₃) |

| LC-MS (m/z) | 477.2 [M]⁺, 479.2 [M+2]⁺ |